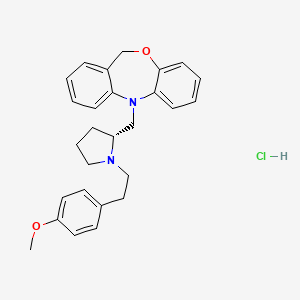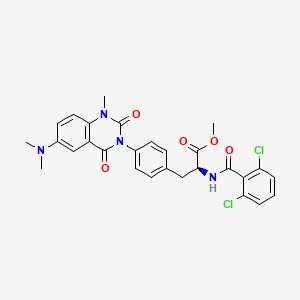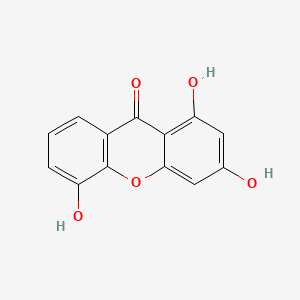
1,3,5-トリヒドロキシキサントン
概要
説明
1,3,5-Trihydroxyxanthone is a member of the xanthone family, which are secondary metabolites found in various plants, fungi, lichens, and bacteria. Xanthones are known for their diverse structures and wide range of pharmacological properties, including anti-tumor, anti-diabetic, and anti-microbial activities . The compound 1,3,5-Trihydroxyxanthone is characterized by its three hydroxyl groups attached to the xanthone core structure, which contributes to its unique chemical and biological properties .
科学的研究の応用
1,3,5-Trihydroxyxanthone has a wide range of scientific research applications, including:
作用機序
Target of Action
1,3,5-Trihydroxyxanthone is a highly cytotoxic natural compound . It has been found to modulate M1/M2 macrophage polarization and enhance surface TLR4 . This suggests that its primary targets are likely to be immune cells, particularly macrophages .
Mode of Action
The anti-inflammatory mechanism of 1,3,5-Trihydroxyxanthone is mediated by the suppression of inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression and the upregulation of M2 anti-inflammatory signaling proteins phosphorylated signal transducer and activator of transcription 6 and peroxisome proliferator-activated receptors-γ .
Biochemical Pathways
The biosynthesis of 1,3,5-Trihydroxyxanthone in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-THX, the core precursors for xanthones in most plants .
Pharmacokinetics
Information on the pharmacokinetics of 1,3,5-Trihydroxyxanthone is currently limited. It is known that after glycosylation, xanthones may have improved characteristics such as solubility and pharmacological activity .
Result of Action
The greatest decrease in M1 inflammatory mediators, nitric oxide, PGE 2, and proinflammatory cytokines was observed with 1,3,5-Trihydroxyxanthone treatment of LPS-activated macrophages . Following the resolution of inflammation, 1,3,5-Trihydroxyxanthone enhanced surface TLR4 expression compared to LPS-stimulated cells, possibly preserving macrophage function .
Action Environment
The action of 1,3,5-Trihydroxyxanthone can be influenced by environmental factors. For instance, the biosynthesis of xanthones in plants involves pathways that originate in plastids and endoplasmic reticulum, suggesting that cellular and environmental conditions could impact the production and action of these compounds .
生化学分析
Biochemical Properties
The biosynthesis of 1,3,5-Trihydroxyxanthone in plants involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone, 2,3′,4,6-tetrahydroxybenzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds, 1,3,5-Trihydroxyxanthone .
Cellular Effects
1,3,5-Trihydroxyxanthone has been shown to have significant effects on cellular processes. For instance, it has been observed to decrease M1 inflammatory mediators, nitric oxide, PGE2, and proinflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages .
Molecular Mechanism
The anti-inflammatory mechanism of 1,3,5-Trihydroxyxanthone is mediated by the suppression of inducible nitric oxide synthase, cyclooxygenase-2, and phosphatidylinositol 3-kinase/protein kinase B expression and the upregulation of M2 anti-inflammatory signaling proteins phosphorylated signal transducer and activator of transcription 6 and peroxisome proliferator-activated receptors-γ .
Metabolic Pathways
1,3,5-Trihydroxyxanthone is involved in the xanthone biosynthetic pathway in plants, which originates in plastids and the endoplasmic reticulum . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Trihydroxyxanthone can be synthesized through various chemical reactions. One common method involves the oxidative coupling of 2,3’,4,6-tetrahydroxybenzophenone, which is derived from the shikimate pathway . This reaction is typically catalyzed by enzymes such as CYP81AA1 and CYP81AA2 in plants . Another synthetic route involves the use of aluminum chloride (AlCl3) in benzene or hydroiodic acid (HI) and acetic anhydride (Ac2O) at elevated temperatures .
Industrial Production Methods
Industrial production of 1,3,5-Trihydroxyxanthone often involves the extraction and purification from plant sources, such as Hypericum spp., Centaurium erythraea, and Garcinia mangostana . These plants are known to produce xanthones naturally, and the compound can be isolated through various chromatographic techniques .
化学反応の分析
Types of Reactions
1,3,5-Trihydroxyxanthone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as 1,3,5,6-tetrahydroxyxanthone.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different xanthone derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as methoxy or glycosyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions often involve specific temperatures, pH levels, and catalysts to achieve the desired transformations .
Major Products Formed
Major products formed from these reactions include various hydroxylated and methoxylated xanthones, which exhibit different biological activities. For example, 1,3,5,6-tetrahydroxyxanthone is known for its diuretic and saluretic effects .
類似化合物との比較
1,3,5-Trihydroxyxanthone can be compared with other similar compounds, such as:
1,3,7-Trihydroxyxanthone: Both compounds share similar structures but differ in the position of the hydroxyl groups.
1,3,5,6-Tetrahydroxyxanthone: This compound is a hydroxylated derivative of 1,3,5-Trihydroxyxanthone and is known for its diuretic and saluretic properties.
特性
IUPAC Name |
1,3,5-trihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-4-9(16)11-10(5-6)18-13-7(12(11)17)2-1-3-8(13)15/h1-5,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESIWQIMUSNPRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC3=CC(=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415170 | |
| Record name | 1,3,5-Trihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6732-85-0 | |
| Record name | 1,3,5-Trihydroxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6732-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trihydroxyxanthone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00415170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities reported for 1,3,5-Trihydroxyxanthone?
A1: 1,3,5-Trihydroxyxanthone has demonstrated inhibitory effects against α-glucosidase, a key enzyme involved in carbohydrate digestion. [] This suggests potential applications in managing conditions like type 2 diabetes by controlling blood sugar levels. Additionally, it exhibited inhibitory activity against platelet aggregation induced by arachidonic acid, highlighting its potential as a cardiovascular protective agent. [] Further research explored its role in ameliorating colorectal carcinoma, indicating potential anti-cancer properties. []
Q2: What is the role of 1,3,5-Trihydroxyxanthone in xanthone biosynthesis?
A2: 1,3,5-Trihydroxyxanthone serves as a core precursor for various xanthone derivatives in plants. [] Specifically, it acts as a branch point in the pathway, leading to the production of compounds like swertianolin and gambogic acid. [] Studies have identified specific enzymes, like xanthone 4-prenyltransferases, that use 1,3,5-Trihydroxyxanthone as a substrate in the biosynthesis of prenylated xanthones. []
Q3: Has 1,3,5-Trihydroxyxanthone been found in natural sources?
A3: Yes, 1,3,5-Trihydroxyxanthone has been isolated from various plant species. These include the heartwood of Allanblackia floribunda [], the twigs of Calophyllum inophyllum [], the aerial parts of Hypericum japonicum [], and the roots of Cudrania cochinchinensis []. Its presence in diverse species highlights its significance in plant metabolism and its potential as a scaffold for developing bioactive compounds.
Q4: What is the molecular formula and weight of 1,3,5-Trihydroxyxanthone?
A4: The molecular formula of 1,3,5-Trihydroxyxanthone is C13H8O5. Its molecular weight is 244.20 g/mol.
Q5: Are there any synthetic routes reported for 1,3,5-Trihydroxyxanthone and its derivatives?
A5: Yes, several synthetic approaches for 1,3,5-Trihydroxyxanthone and its derivatives have been reported. Researchers have successfully synthesized 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones, highlighting potential pathways for producing this compound and structurally related analogs. [, , ] These synthetic routes are crucial for obtaining sufficient quantities of the compound for further biological evaluation and potential development as a therapeutic agent.
Q6: Have any studies investigated the structure-activity relationship (SAR) of 1,3,5-Trihydroxyxanthone?
A6: While specific SAR studies focusing solely on 1,3,5-Trihydroxyxanthone are limited within the provided research, related studies provide insights. Research on prenylated xanthones suggests that the presence and position of prenyl groups significantly influence their interaction with the platelet-activating factor (PAF) receptor. [] Specifically, a geranyl group at the C-8 position was found to be beneficial for binding, whereas a hydroxylated prenyl group at the C-4 position decreased binding affinity. [] These findings suggest that structural modifications, particularly the introduction of prenyl groups at specific positions on the xanthone scaffold, can significantly impact biological activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

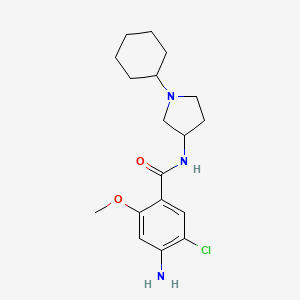


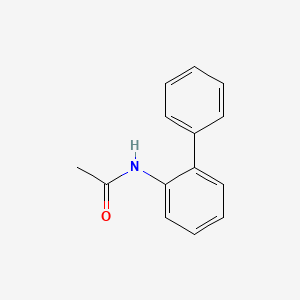
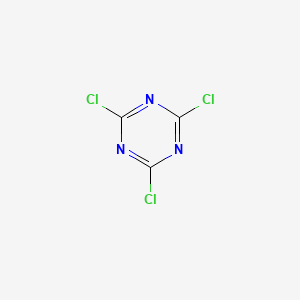

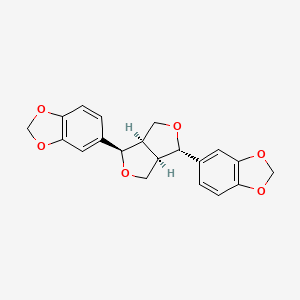
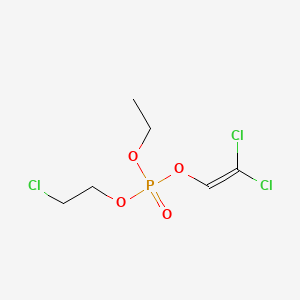
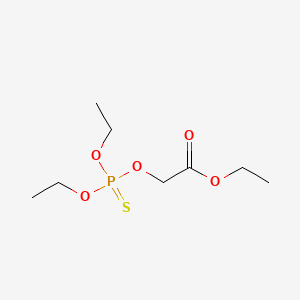
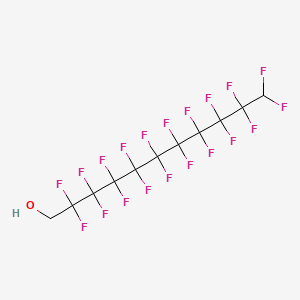

![(1S,5R,8R,10R,11R,12R,14R,16R,17R)-7-(2-Hydroxyethyl)-5-methyl-13-methylidene-9-oxa-7-azahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-12-ol](/img/structure/B1664466.png)
